molecular formula C16H14FN5O B11976411 N'-(4-Fluorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide CAS No. 302918-24-7

N'-(4-Fluorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11976411
CAS No.: 302918-24-7
M. Wt: 311.31 g/mol
InChI Key: IVIPHGIMXHDWBO-VCHYOVAHSA-N
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Description

N’-(4-Fluorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C14H14FN3O It is known for its unique structure, which includes a fluorobenzylidene group, a pyrrole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Fluorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Fluorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N’-(4-Fluorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N’-(4-Fluorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)aceto hydrazide
  • N’-(3-Fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)aceto hydrazide
  • N’-(4-Fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)aceto hydrazide

Uniqueness

N’-(4-Fluorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its fluorobenzylidene group, in particular, contributes to its reactivity and potential bioactivity, distinguishing it from other similar compounds.

Properties

CAS No.

302918-24-7

Molecular Formula

C16H14FN5O

Molecular Weight

311.31 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H14FN5O/c1-22-8-2-3-15(22)13-9-14(20-19-13)16(23)21-18-10-11-4-6-12(17)7-5-11/h2-10H,1H3,(H,19,20)(H,21,23)/b18-10+

InChI Key

IVIPHGIMXHDWBO-VCHYOVAHSA-N

Isomeric SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F

solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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